molecular formula C9H11BrClNO2 B11804883 4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide

4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide

Cat. No.: B11804883
M. Wt: 280.54 g/mol
InChI Key: CPLFWOAWVINMAH-UHFFFAOYSA-N
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Description

4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and a tert-butyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide typically involves the following steps:

    Bromination: Introduction of a bromine atom to the furan ring.

    Chlorination: Addition of a chlorine atom to the furan ring.

    Amidation: Formation of the carboxamide group by reacting the intermediate with tert-butylamine.

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the furan ring to a more oxidized state.

    Reduction: Reduction of the bromine or chlorine atoms to their respective hydrogenated forms.

    Substitution: Replacement of the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms, along with the tert-butyl group, can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(tert-butyl)benzamide: Similar structure but with a benzene ring instead of a furan ring.

    4-Bromo-N-butyl-3-methoxybenzamide: Contains a methoxy group and a butyl group instead of a tert-butyl group.

    4-Bromo-N-(tert-butyl)-2-nitroaniline: Contains a nitro group instead of a carboxamide group.

Uniqueness

4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide is unique due to the combination of its bromine, chlorine, and tert-butyl groups attached to a furan ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for various research applications.

Properties

Molecular Formula

C9H11BrClNO2

Molecular Weight

280.54 g/mol

IUPAC Name

4-bromo-N-tert-butyl-5-chlorofuran-2-carboxamide

InChI

InChI=1S/C9H11BrClNO2/c1-9(2,3)12-8(13)6-4-5(10)7(11)14-6/h4H,1-3H3,(H,12,13)

InChI Key

CPLFWOAWVINMAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(O1)Cl)Br

Origin of Product

United States

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